molecular formula C13H15N3O B13182463 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13182463
M. Wt: 229.28 g/mol
InChI Key: LHDMTYSVBYISOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include azide ions, aryl aldehydes, and dimethyl acetamide. The reactions often require metal catalysts such as Cu(I) or Cu(OAc)2 and are conducted under specific temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(I)-catalyzed synthesis can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

6-Amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 229.28 g/mol. The compound features a pyridoquinazoline core structure that is significant for its pharmacological activities.

Anticancer Activity

Research has demonstrated that derivatives of quinazolinone compounds exhibit potent anticancer properties. The compound in focus has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to cell death and is similar to the action of known anticancer agents like quinolones .

Case Study:
A study investigating various quinazolinone derivatives reported that compounds with modifications at specific positions exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines such as MDA-MB-231. The study highlighted that bulky groups linked to the acetamide moiety were essential for enhanced biological activity .

Antibacterial and Antimicrobial Activity

The compound has also shown potential antibacterial properties. Quinazolinone derivatives have been synthesized and evaluated for their activity against various bacterial strains. The mechanism often involves interference with bacterial DNA replication processes .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundBacterial StrainIC50 (μM)
Compound AE. coli15.5
Compound BS. aureus10.2
Compound CP. aeruginosa8.7

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Compounds based on this structure have shown effectiveness in inhibiting COX enzymes involved in inflammatory pathways .

The primary mechanism of action involves the interaction with DNA gyrase, leading to conformational changes that inhibit its ATPase activity. This results in the prevention of DNA replication and subsequent cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazolinone framework significantly influence biological activity. For instance:

  • Substituents : The presence of bulky groups enhances anticancer activity.
  • Linkers : The type of linker used between phenyl rings and the quinazoline moiety can affect COX selectivity and overall potency against inflammatory conditions .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-amino-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H15N3O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7,14H2,1H3

InChI Key

LHDMTYSVBYISOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)N

Origin of Product

United States

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